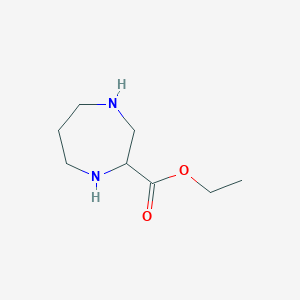

Ethyl 1,4-diazepane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,4-diazepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-6-9-4-3-5-10-7/h7,9-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQHHIFYTYMADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655162 | |

| Record name | Ethyl 1,4-diazepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850786-98-0 | |

| Record name | Ethyl 1,4-diazepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1,4 Diazepane 2 Carboxylate and Analogous Derivatives

Classical Multi-Step Synthetic Routes to the Diazepane Core

Traditional approaches to the diazepane framework often rely on well-established, sequential reactions that build the seven-membered ring through cyclization. These methods, while sometimes lengthy, are reliable for producing the desired molecular architecture.

Ring-closure reactions are fundamental to forming the diazepane heterocycle. These strategies typically involve the formation of two new nitrogen-carbon bonds to close the seven-membered ring.

Diamine-Dihaloalkane Condensation: This classical approach involves the reaction of a 1,2-diamine with a 1,3-dihaloalkane. The nucleophilic amino groups displace the halides in a bimolecular substitution reaction to form the cyclic structure. While conceptually straightforward, this method can be hampered by competing polymerization reactions and may require high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.

Reductive Amination: A highly versatile and widely used method for C-N bond formation, reductive amination is a cornerstone in amine synthesis. nih.gov In the context of diazepanes, an intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or its equivalent, like an imine) can effectively form the heterocyclic ring. youtube.commasterorganicchemistry.com This process typically involves two steps: the initial formation of an imine or enamine from the reaction between an amine and a carbonyl compound, followed by reduction of this intermediate. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can reduce the imine in the presence of the starting carbonyl group, allowing for a one-pot procedure. masterorganicchemistry.comyoutube.com An iridium-catalyzed intramolecular asymmetric reductive amination has also been developed for synthesizing chiral dibenz[c,e]azepines, demonstrating the potential for enantioselective control. rsc.org

Key starting materials often include commercially available diamines and carbonyl compounds. nih.gov For instance, the synthesis of 1,5-benzodiazepines frequently employs the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. mdpi.com In a scalable synthesis of a pyrazolo-diazepine pharmacophore, commercially available methyl pyrazole (B372694) 3,5-dicarboxylate was alkylated with 3-bromo-N-Boc propylamine. chemrxiv.org Subsequent deprotection of the Boc group led to a spontaneous cyclization to form the diazepine (B8756704) skeleton. chemrxiv.org Another documented route involves using isatoic anhydride (B1165640) and α-amino acids as precursors for benzodiazepine-2,5-diones. scielo.br A patented production method for 1,4-diazepane derivatives utilizes (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate as a key intermediate, which is then deprotected and further functionalized. google.com

Modern and Green Chemistry Approaches in Diazepane Synthesis

In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and efficient synthetic methods. mdpi.comijsrst.com These approaches aim to reduce waste, minimize energy consumption, and utilize catalytic processes. ijsrst.commdpi.com

Catalysis offers a powerful tool for diazepine synthesis, enabling reactions under milder conditions with greater efficiency and selectivity.

Transition Metal Catalysis: Transition metals, particularly palladium (Pd), rhodium (Rh), and ruthenium (Ru), have been extensively used to catalyze the formation of diazepine rings. mdpi.combohrium.comdntb.gov.ua Palladium-catalyzed reactions, such as C-N coupling and carbonylation, are common for constructing 1,4-benzodiazepine (B1214927) skeletons. mdpi.com For example, a scalable synthesis of dihydropyridobenzodiazepines was achieved through a palladium-catalyzed C–N coupling followed by a catalytic hydrogenation cascade. mdpi.com Rhodium(III)-catalyzed C–H activation and [5+2] cyclization strategies have been employed for the efficient one-step construction of complex, fused diazepine systems. acs.org Furthermore, a ruthenium(II) catalyst ligated with a (pyridyl)phosphine has been shown to effectively catalyze the coupling of diols and diamines via a hydrogen borrowing mechanism to produce diazepanes, overcoming issues like catalyst poisoning that affect other systems. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Diazepane Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Carbonylation | o-bromoaniline derivatives | 1,4-Benzodiazepin-5-one | mdpi.com |

| [Cp*RhCl₂]₂/AgTFA | C–H activation/[5+2] cyclization | 5-amino-1-arylpyrazole, iodonium (B1229267) ylides | Benzo[f]pyrazolo[1,5-a] researchgate.netresearchgate.netdiazepines | acs.org |

| (Pyridyl)phosphine-Ru(II) | Hydrogen Borrowing | Diamines, Diols | 1,4-Diazepanes | organic-chemistry.org |

| Pd₂(dba)₃, Cs₂CO₃ | Inter-/Intramolecular Amination | 2-(2-bromobenzylamino)aryl halides, NH₃ | Dibenzodiazepines | mdpi.com |

Organocatalysis: Organocatalysis provides a metal-free alternative for synthesizing chiral molecules. While some research shows that diazepane carboxylates can themselves act as organocatalysts in reactions like Diels-Alder cycloadditions, the use of organocatalysts for the synthesis of the diazepane ring itself is an emerging area. researchgate.netx-mol.com For example, the synthesis of 1,4-diazepanes has been described from 1,2-diamines and alkyl 3-oxohex-5-enoates, where the key step is the in situ generation of an aza-Nazarov reagent that undergoes intramolecular cyclization. acs.org

Cascade and one-pot reactions represent a highly efficient and atom-economical approach, where multiple bond-forming events occur in a single reaction vessel without isolating intermediates. researchgate.net This strategy significantly streamlines the synthetic process, saving time, solvents, and reagents.

Several one-pot protocols for diazepine synthesis have been developed. A notable example is a catalyst-free, three-component reaction of dimedone, 1,2-diamines, and 3-formylchromones to produce tetracyclic pyrido-fused dibenzodiazepines. researchgate.net Another operationally simple, one-pot, two-step cascade method has been developed to afford quinazolino researchgate.netresearchgate.nettntconf.orgtriazolo acs.orgresearchgate.netbenzodiazepines using iodine as a catalyst. nih.gov This transformation involves five reactive centers and proceeds through sequential condensation and cycloaddition reactions. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields. scielo.brnih.gov This technology is considered a green chemistry approach due to its efficiency and reduced energy consumption. researchgate.net An improved method for synthesizing benzodiazepin-2,5-diones from isatoic anhydrides and α-amino acids uses microwave irradiation at 130 °C for just 3 minutes, achieving good yields in the presence of glacial acetic acid. scielo.br This method avoids traditional high-boiling polar solvents and simplifies the purification process. scielo.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzodiazepine (B76468) Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Ref |

|---|---|---|---|---|

| Synthesis of Benzodiazepin-2,5-diones | Hours to Days | 3 minutes | Significant | scielo.br |

| Synthesis of Dibenzo[b,f] acs.orgresearchgate.netoxazepines | Not specified | Short reaction times | Good yields | researchgate.net |

| Cyclocondensation of α,β-unsaturated ketones | 10-12 hours | 5-8 minutes | Yields increased from 65-72% to 85-92% | researchgate.net |

Photochemical Synthesis: Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. The synthesis of 1,3-diazepines has been achieved through the photochemical irradiation of tetrazolo[1,5-a]pyridines or 2-azidopyridines. rsc.orgnih.gov This process involves light-induced nitrogen elimination, which leads to ring expansion and the formation of the seven-membered diazepine ring in good yields when conducted in the presence of alcohols or amines. nih.gov These reactions proceed via highly reactive nitrene intermediates. rsc.org

Stereoselective Synthesis of Chiral Ethyl 1,4-Diazepane-2-carboxylate

The creation of a specific stereoisomer of this compound is paramount for its potential applications. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer. Key strategies to achieve this include the use of chiral auxiliaries and enantioselective catalysis.

Enantioselective Catalysis (e.g., Enzymatic Approaches)

Enantioselective catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. Both metal-based and organic catalysts (organocatalysts) can be employed.

Enzymatic Approaches: Enzymes are highly efficient and stereoselective biocatalysts that operate under mild conditions. For the synthesis of chiral esters like this compound, lipases are particularly relevant. Kinetic resolution is a common enzymatic strategy where the enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org

A potential enzymatic route for obtaining chiral this compound could involve the kinetic resolution of a racemic mixture of the ester. This could be achieved through:

Enantioselective Hydrolysis: A lipase (B570770) could selectively hydrolyze one enantiomer of racemic this compound to the corresponding carboxylic acid, leaving the other enantiomer of the ester in high enantiomeric excess.

Enantioselective Transesterification or Acylation: Alternatively, a racemic precursor alcohol could be selectively acylated by an enzyme in the presence of an acyl donor to form the desired ester enantiomer.

While specific literature on the enzymatic resolution of this compound is scarce, studies on analogous compounds provide a strong precedent. For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been successfully achieved using lipases. mdpi.com Furthermore, ketoreductases (KREDs) have been used for the kinetic resolution of various cyclic ketones, which are precursors to cyclic amines. nih.gov These examples demonstrate the feasibility of applying enzymatic methods to produce enantiomerically enriched 1,4-diazepane derivatives.

Recent advancements in the field have also seen the development of one-pot enantioselective routes to related tetrahydro-1,4-benzodiazepin-2-ones using organocatalysts, achieving high enantioselectivity. chemistryviews.org This suggests that organocatalytic methods could also be a viable strategy for the asymmetric synthesis of this compound.

Purification and Isolation Techniques in Synthetic Pathways

The successful synthesis of a target compound is critically dependent on its effective purification and isolation from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and byproducts. For this compound, a combination of techniques is typically employed.

Initial Work-up: Following the reaction, a standard aqueous work-up is often the first step. This involves partitioning the reaction mixture between an organic solvent and water to remove water-soluble impurities. The choice of the organic solvent is crucial and depends on the solubility of the product.

Chromatography: Column chromatography is the most powerful and widely used technique for the purification of organic compounds.

Silica (B1680970) Gel Chromatography: Due to the basic nature of the amine groups in the diazepane ring, standard silica gel chromatography can sometimes be challenging due to strong interactions between the basic compound and the acidic silica surface. This can lead to peak tailing and poor separation. To mitigate this, the mobile phase is often modified by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic polymers. nih.govmdpi.comnih.gov The selection of the appropriate CSP and mobile phase is critical for achieving good resolution. nih.govresearchgate.net

Crystallization: If the final product is a solid, crystallization is an excellent method for purification. This technique relies on the differences in solubility between the desired compound and the impurities in a particular solvent or solvent mixture. A successful crystallization can yield a highly pure product.

Distillation: For liquid products, distillation can be used for purification if the compound is thermally stable and has a sufficiently different boiling point from the impurities.

A patent for the production of related 1,4-diazepane derivatives describes a purification process that involves concentrating the reaction mixture under reduced pressure after confirming the disappearance of starting materials by HPLC. google.com This is a common initial step before further purification by chromatography or crystallization.

Below is a table summarizing the purification techniques:

| Purification Technique | Principle | Application for this compound | Key Considerations |

| Aqueous Work-up | Partitioning between an organic solvent and water to remove water-soluble impurities. | Initial purification step to remove salts and other polar impurities. | Choice of appropriate organic solvent. |

| Column Chromatography (Silica Gel) | Separation based on differential adsorption of components to a stationary phase. | Primary method for removing byproducts and unreacted starting materials. | Addition of a basic modifier (e.g., triethylamine) to the eluent is often necessary to prevent peak tailing. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Essential for separating racemic mixtures and determining enantiomeric excess. nih.gov | Selection of the appropriate chiral column and mobile phase is crucial for effective separation. mdpi.comnih.gov |

| Crystallization | Separation based on differences in solubility. | Used for the final purification of solid products to obtain high purity. | Finding a suitable solvent or solvent system is key. |

| Distillation | Separation based on differences in boiling points. | Applicable for liquid products that are thermally stable. | Not suitable for thermally sensitive compounds. |

Chemical Transformations and Reactivity of Ethyl 1,4 Diazepane 2 Carboxylate

Reactions Involving the Ester Functionality

The ethyl ester group is a key site for various chemical modifications, including hydrolysis, transesterification, reduction, and reactions with nucleophiles.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester group of ethyl 1,4-diazepane-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid. This reaction, termed hydrolysis, is typically catalyzed by either an acid or a base. chemguide.co.uklibretexts.orglibretexts.org Acid-catalyzed hydrolysis is a reversible reaction that is driven to completion by using a large excess of water. libretexts.orglibretexts.org In this process, the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uk

Alternatively, alkaline hydrolysis, also known as saponification, involves heating the ester with a base like sodium hydroxide. libretexts.org This reaction is irreversible and results in the formation of a carboxylate salt and an alcohol. libretexts.orglibretexts.org

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. Catalysts for this reaction can vary, including acid catalysts like scandium(III) triflate, or organocatalysts such as N-heterocyclic carbenes. organic-chemistry.org For instance, reacting an ethyl ester with methyl alcohol can yield the corresponding methyl ester. researchgate.net

Reduction to Alcohols and Amidification

Reduction to Alcohols: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, converting esters to primary alcohols. libretexts.orgchemistrysteps.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.com Borane (BH3) can also be used to reduce carboxylic acids and their derivatives to alcohols. chemistrysteps.comorganic-chemistry.org

Amidification: While direct conversion of esters to amides is possible, a more common route involves the initial hydrolysis of the ester to the carboxylic acid, which is then converted to an amide. However, direct amidification can be achieved by heating the ester with an amine. This reaction is often slow and may require a catalyst.

Nucleophilic Attack at the Carbonyl Group

The carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles. This is the fundamental step in hydrolysis and transesterification. Other nucleophiles, such as Grignard reagents or organolithium compounds, can also react with the ester. These reactions typically lead to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent. The initial nucleophilic attack results in the formation of a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the nucleophile.

Reactivity at the Nitrogen Atoms (N1 and N4)

The two secondary amine nitrogens in the diazepine (B8756704) ring are nucleophilic and can readily participate in various reactions.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atoms can be alkylated using alkyl halides. researchgate.netresearchgate.net The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants. For instance, studies on similar heterocyclic systems have shown that alkylation can occur selectively at one of the nitrogen atoms. researchgate.netresearchgate.net

Acylation: The nitrogen atoms can be acylated using acylating agents like acyl chlorides or acid anhydrides. rsc.orgmdpi.com This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming N-acyl diazepane derivatives. The reaction is typically carried out in the presence of a base to scavenge the acid byproduct.

Formation of N-Substituted Diazepane Derivatives

The reactivity of the nitrogen atoms allows for the synthesis of a wide array of N-substituted diazepane derivatives. These substitutions can significantly alter the chemical and biological properties of the parent molecule. For example, palladium-catalyzed cyclization reactions have been used to create complex benzodiazepine (B76468) structures, a class of compounds related to diazepanes. mdpi.comnih.gov Furthermore, intramolecular C-N bond coupling reactions have been employed to synthesize novel fused heterocyclic systems containing the diazepine ring. nih.govmdpi.com The synthesis of various substituted 1,4-diazepine derivatives has been achieved through efficient catalytic procedures. nih.gov

Data Tables

Table 1: Reactivity of the Ester Functionality

| Reaction Type | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 1,4-Diazepane-2-carboxylic acid, Ethanol |

| Alkaline Hydrolysis (Saponification) | NaOH or KOH | Salt of 1,4-Diazepane-2-carboxylic acid, Ethanol |

| Transesterification | R'OH, catalyst | Alkyl 1,4-diazepane-2-carboxylate, Ethanol |

| Reduction | LiAlH₄ then H₃O⁺ | (1,4-Diazepan-2-yl)methanol, Ethanol |

| Amidification | R'NH₂, heat | N-Alkyl-1,4-diazepane-2-carboxamide, Ethanol |

| Reaction with Grignard Reagent | 2 eq. R'MgX then H₃O⁺ | Tertiary alcohol, Ethanol |

Table 2: Reactivity of the Nitrogen Atoms

| Reaction Type | Reagents | Products |

| Alkylation | R-X, base | N-Alkyl or N,N'-Dialkyl this compound |

| Acylation | RCOCl or (RCO)₂O, base | N-Acyl or N,N'-Diacyl this compound |

| Sulfonylation | RSO₂Cl, base | N-Sulfonyl or N,N'-Disulfonyl this compound |

Functionalization and Derivatization at Carbonyl and Alkyl Positions

Alpha-Functionalization to the Ester Group

The carbon atom alpha to the ester carbonyl group (the C-2 position) is activated and can be functionalized through the formation of an enolate. The protons on this carbon are acidic and can be removed by a suitable base to form a nucleophilic enolate anion. msu.edu

The formation of the enolate allows for a variety of carbon-carbon bond-forming reactions. The enolate can react with various electrophiles, leading to the introduction of new substituents at the C-2 position.

Potential Alpha-Functionalization Reactions:

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl halide (R-X) | α-Alkyl ester |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxy ester |

| Acylation | Acyl chloride (RCOCl) | β-Keto ester |

It is important to note that the nitrogen atoms of the diazepane ring are also nucleophilic and can compete with the enolate in reactions with electrophiles. wizeprep.com Therefore, protection of the ring nitrogens is often a prerequisite for achieving selective alpha-functionalization. The choice of base is also critical; a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often used to favor enolate formation over nucleophilic attack at the ester carbonyl.

Beyond enolate chemistry, the ester carbonyl itself can undergo nucleophilic acyl substitution. pressbooks.pub For example, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the ester to a primary alcohol (1,4-diazepan-2-yl)methanol.

Reactivity at Other Ring Carbon Atoms

The carbon atoms of the diazepane ring, other than the C-2 position, are saturated sp³-hybridized carbons. As such, they are generally less reactive. Functionalization at these positions is more challenging and typically requires harsher reaction conditions.

The diazepane ring in related structures has been shown to adopt a stable chair conformation. nih.govnih.gov This conformation influences the steric accessibility of the C-H bonds on the ring, which could potentially direct site-selectivity in radical-based or C-H activation reactions. However, such reactions are often difficult to control and may lead to mixtures of products.

Ring-Opening and Rearrangement Reactions of the Diazepane Core

The seven-membered diazepane ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. Such reactions can be valuable for transforming the diazepane scaffold into other heterocyclic or acyclic structures.

Inspired by work on related fused-ring systems, the diazepane ring could potentially be opened. For instance, the reaction of N-acylated or N-sulfonylated diazepanes with certain reagents can lead to cleavage of one of the C-N bonds. Studies on related azetidine-fused 1,4-diazepine derivatives have shown that the diazepine ring can be opened by reaction with reagents like methyl chloroformate. mdpi.com A similar reaction with a protected this compound could conceivably lead to a ring-opened product.

Rearrangement reactions offer another pathway for skeletal diversification. One well-known transformation is the Wolff rearrangement, which converts an α-diazocarbonyl compound into a ketene. wikipedia.org If this compound were converted into the corresponding α-diazo ketone, a subsequent Wolff rearrangement could potentially lead to a ring-contracted six-membered piperazine (B1678402) derivative. This type of rearrangement proceeds with the retention of stereochemistry at the migrating center. wikipedia.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Selectivity is a paramount concern in the chemical transformation of a multifunctional molecule like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary competing sites are the two nucleophilic nitrogens and the potentially nucleophilic α-carbon (via its enolate).

N-Alkylation vs. C-Alkylation: In the presence of an alkylating agent and a base, there is a competition between the alkylation of the ring nitrogens and the alkylation of the α-carbon. The outcome depends on the reaction conditions. Using a strong, non-nucleophilic base (like LDA) at low temperatures typically favors the formation of the kinetic enolate and subsequent C-alkylation, especially if the nitrogens are protected. Without protection, N-alkylation is often faster.

Regioselectivity addresses the preference for reaction at one position over another when multiple similar sites exist. The key challenge in this molecule is differentiating between the N-1 and N-4 positions.

N-1 vs. N-4 Reactivity: The N-1 and N-4 atoms are both secondary amines, but their electronic environments are different. The N-1 atom is directly attached to the C-2 carbon, which bears the electron-withdrawing ethyl carboxylate group. This has a significant impact on the properties of N-1.

Factors Influencing Regioselectivity at Nitrogen:

| Position | Influencing Factor | Expected Reactivity | Rationale |

| N-1 | Inductive effect of -COOEt group | Less basic, less nucleophilic | The electron-withdrawing ester group reduces the electron density on the N-1 atom. |

| N-4 | Electronically distant from ester | More basic, more nucleophilic | Its electronic environment is similar to a simple dialkyl amine. |

Therefore, in reactions like alkylation or acylation, the electrophile is expected to react preferentially at the more nucleophilic N-4 position. beilstein-journals.orgnih.gov Achieving substitution at N-1 would likely require prior protection of the N-4 position.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. This compound possesses a stereocenter at the C-2 position.

Diastereoselectivity: This existing chiral center can influence the stereochemical outcome of new stereocenters formed during a reaction. For example, in an α-alkylation reaction, the incoming electrophile will approach the enolate. The diazepane ring, existing in a chair-like conformation, will create a sterically biased environment. nih.govnih.gov The electrophile will preferentially attack from the less sterically hindered face of the planar enolate, leading to one diastereomer being formed in excess. The degree of this diastereoselectivity would depend on the steric bulk of the reactants and the specific conformation of the ring.

Advanced Spectroscopic and Structural Elucidation of Ethyl 1,4 Diazepane 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A multi-faceted approach using one- and two-dimensional techniques provides a complete picture of the atomic connectivity and spatial arrangement of Ethyl 1,4-diazepane-2-carboxylate.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each magnetically active nucleus.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl ester group. The protons on the diazepane ring will appear as a series of complex multiplets due to their diastereotopic nature and coupling to each other. The N-H proton of the secondary amine would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) of the ester group at a downfield shift (typically 170-175 ppm), the O-CH₂ and CH₃ carbons of the ethyl group, and several distinct signals for the five carbon atoms of the diazepane ring.

¹⁵N NMR: Nitrogen-15 NMR, though less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can be highly informative. It would show two distinct signals corresponding to the two different nitrogen atoms in the diazepane ring: one for the secondary amine (N1) and one for the tertiary amine (N4). The chemical shifts provide insight into the hybridization and electronic environment of the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H | Ester -OCH₂CH₃ | ~1.25 | Triplet |

| Ester -OCH₂CH₃ | ~4.20 | Quartet | |

| Ring-H2 (α to C=O) | ~3.5-3.8 | Multiplet (dd) | |

| Ring-H3, H5, H6, H7 | ~2.8-3.4 | Complex Multiplets | |

| Ring-NH | Variable | Broad Singlet | |

| ¹³C | Ester -OCH₂CH₃ | ~14.5 | - |

| Ester -OCH₂CH₃ | ~61.0 | - | |

| Ring-C2 (α to C=O) | ~60.0 | - | |

| Ring-C3, C5, C6, C7 | ~45-55 | Multiple distinct signals | |

| Ester C=O | ~172.0 | - |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and mapping out the molecule's structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between the protons of the ethyl group and, more importantly, map the connectivity between adjacent protons around the diazepane ring, helping to trace the proton sequence from H-2 through to H-7.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly with the carbon atom they are attached to. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton and carbon chemical shifts for each specific position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). It is invaluable for piecing together the molecular skeleton. For instance, it would show correlations from the H-2 proton to the ester carbonyl carbon (C=O) and the C-3 and C-7 carbons of the ring. The protons of the ethyl group would show a correlation to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the molecule's preferred conformation and stereochemistry. For example, NOE signals between protons on opposite sides of the diazepane ring can confirm its specific chair or boat-like conformation.

The seven-membered diazepane ring is conformationally flexible. Variable Temperature (VT) NMR studies can provide significant insights into its dynamic behavior. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and signal line shapes. At low temperatures, the rapid interconversion between different ring conformations (e.g., chair and boat forms) may slow down on the NMR timescale, leading to the appearance of separate signals for atoms that are averaged at room temperature. This allows for the characterization of the individual conformers and the calculation of the energy barrier for their interconversion.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is particularly sensitive to polar bonds. Key absorption bands for this compound would include a strong, sharp band for the ester carbonyl (C=O) stretch. The N-H stretching vibration of the secondary amine will appear as a moderate band, which may be broadened if involved in hydrogen bonding. C-N and C-O stretching vibrations also provide characteristic signals.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It provides complementary information, often showing strong signals for C-C and C-H vibrations within the heterocyclic ring. nih.gov

Intermolecular hydrogen bonding, primarily involving the N-H group as a donor and the ester carbonyl or the tertiary nitrogen as an acceptor, can be identified by shifts in the corresponding stretching frequencies. For example, a shift of the N-H and C=O stretching bands to lower wavenumbers in the condensed phase compared to a dilute solution would be strong evidence for hydrogen bonding. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3350-3250 | Secondary Amine (N-H) | Stretch | Medium |

| 2980-2850 | Alkyl (C-H) | Stretch | Medium-Strong |

| 1740-1720 | Ester (C=O) | Stretch | Strong |

| 1250-1150 | Ester (C-O) | Stretch | Strong |

| 1200-1020 | Amine (C-N) | Stretch | Medium |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

HRMS is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₇H₁₄N₂O₂), the expected monoisotopic mass is 158.1055. HRMS would confirm this value to within a few parts per million.

In addition to providing the molecular formula, mass spectrometry reveals characteristic fragmentation patterns upon ionization. Common fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester.

Loss of the entire ethyl carboxylate group.

Cleavage of the diazepane ring, leading to various smaller charged fragments. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. mdpi.com

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, revealing the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the parent compound is not publicly available, analysis of closely related substituted diazepanes, such as Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate, provides critical insights. nih.gov

From these related structures, it is established that the seven-membered diazepane ring typically adopts a stable chair-like conformation to minimize steric strain. nih.gov This conformation would dictate the axial and equatorial positioning of substituents on the ring. X-ray analysis would provide precise data on bond lengths, bond angles, and torsional angles, confirming the geometry of the ester group and the nitrogen atoms. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal lattice. nih.gov For this compound, one would expect to observe intermolecular N-H···O=C or N-H···N hydrogen bonds forming dimers or chain-like structures in the crystal. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment (if chiral)

This compound possesses a chiral center at the C2 position of the diazepane ring, as this carbon is bonded to four distinct substituents: a hydrogen atom, an ethoxycarbonyl group, and two different nitrogen atoms within the ring. The presence of this stereocenter means the compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are pivotal for the experimental assignment of the absolute configuration of such chiral molecules.

While specific CD and ORD data for this compound are not extensively reported in the public literature, the principles of these techniques would be applicable for its stereochemical elucidation.

Circular Dichroism (CD) Spectroscopy would be utilized to measure the differential absorption of left and right circularly polarized light by the enantiomers of this compound. The resulting CD spectrum, a plot of the difference in molar absorptivity (Δε) against wavelength, would exhibit positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center. For instance, the n → π* transition of the carbonyl group in the ester moiety would be a key chromophore to observe. The sign of the Cotton effect associated with this transition could be empirically correlated with the absolute configuration (R or S) at the C2 position by comparing it to the spectra of structurally similar compounds with known absolute configurations.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum complements the CD spectrum and displays the variation of specific rotation. The spectrum would show a plain curve at wavelengths away from an absorption maximum and an anomalous curve, exhibiting a peak and a trough, in the vicinity of a Cotton effect. The sign of the Cotton effect in ORD is determined by the relative positions of the peak and trough.

In the absence of experimental data, theoretical calculations of the CD and ORD spectra for both the (R)- and (S)-enantiomers of this compound could be performed. By comparing the calculated spectra with experimentally obtained spectra from a synthesized sample, the absolute configuration of the synthesized enantiomer could be definitively assigned.

A related compound, Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate, has been studied, and its crystal structure confirms its chirality, with the diazepane ring adopting chair conformations. nih.govnih.gov This structural information on a similar diazepane derivative underscores the importance of stereochemistry in this class of compounds and provides a foundation for theoretical modeling of the chiroptical properties of the parent compound.

Computational and Theoretical Investigations of Ethyl 1,4 Diazepane 2 Carboxylate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and molecular properties of Ethyl 1,4-diazepane-2-carboxylate. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's geometry, energy, and electronic distribution. DFT, with its balance of accuracy and computational cost, is widely used for systems of this size, often employing functionals like B3LYP. Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

The seven-membered 1,4-diazepane ring is conformationally flexible, capable of adopting several low-energy conformations, including chair, boat, and twist-boat forms. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, computational studies on analogous 1,4-diazepane derivatives suggest that the chair conformation is typically the most stable.

The conformational energy landscape of the diazepine (B8756704) ring can be explored by systematically rotating key dihedral angles and calculating the corresponding energies. This analysis reveals the relative stabilities of different conformers and the energy barriers for their interconversion. For instance, the energy difference between the chair and twist-boat conformers, and the transition states connecting them, can be quantified, providing insight into the molecule's flexibility at different temperatures.

Illustrative Data Table: Calculated Geometric Parameters for the Chair Conformation of this compound (DFT/B3LYP) (Note: This data is illustrative and based on typical values for similar structures, not from a direct published study on this exact molecule.)

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.47 |

| C2-C3 | 1.54 |

| C3-N4 | 1.46 |

| N4-C5 | 1.47 |

| C5-C6 | 1.53 |

| C6-C7 | 1.53 |

| C7-N1 | 1.46 |

| C2-C(O)OEt | 1.52 |

| C=O | 1.21 |

| C-O(Et) | 1.35 |

| Bond Angles (°) ** | |

| C7-N1-C2 | 118.5 |

| N1-C2-C3 | 112.0 |

| C2-C3-N4 | 113.5 |

| C3-N4-C5 | 119.0 |

| N4-C5-C6 | 114.0 |

| C5-C6-C7 | 112.5 |

| C6-C7-N1 | 113.0 |

| Dihedral Angles (°) ** | |

| C7-N1-C2-C3 | -65.0 |

| N1-C2-C3-N4 | 55.2 |

| C2-C3-N4-C5 | -75.8 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, indicating that these are the most likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the carboxylate group and adjacent atoms, suggesting this region is susceptible to nucleophilic attack.

Illustrative Data Table: Calculated Frontier Molecular Orbital Energies for this compound (DFT/B3LYP) (Note: This data is illustrative and based on typical values for similar structures.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. The predicted spectrum can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as N-H stretches, C=O stretches of the ester, and various bending and rocking modes of the diazepine ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical chemical shifts, when compared with experimental spectra, can aid in the structural elucidation and conformational analysis of the molecule in solution.

Illustrative Data Table: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Note: This data is illustrative and based on typical values for similar structures.)

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequencies (cm⁻¹) | ||

| 3350 | N-H stretch | |

| 1735 | C=O stretch (ester) | |

| 1180 | C-O stretch (ester) | |

| ¹³C NMR Shifts (ppm) | ||

| 172.0 | C=O (ester) | |

| 61.0 | O-CH₂ (ethyl) | |

| 55-60 | C atoms adjacent to N | |

| ¹H NMR Shifts (ppm) | ||

| 4.1 | O-CH₂ (ethyl) | |

| 2.8-3.5 | CH₂ groups of the ring | |

| 1.2 | CH₃ (ethyl) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the molecule and its surrounding environment (e.g., a solvent) as a system of interacting particles, and their trajectories are calculated by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational dynamics in different solvents. These simulations can reveal the time scales of conformational changes, such as the interconversion between chair and boat forms of the diazepine ring. Furthermore, MD can elucidate the nature of the interactions between the solute and solvent molecules, including the formation and lifetime of hydrogen bonds between the nitrogen atoms of the diazepine ring and protic solvents.

In Silico Studies of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. For instance, in the synthesis of the 1,4-diazepane ring, computational studies can elucidate the mechanism of the cyclization step, including the identification of the transition state for the ring-forming reaction. This information can help in optimizing reaction conditions to improve yields and selectivity. Theoretical studies on the synthesis of related 1,4-diazepines have explored the reaction mechanism and tautomerism in both the gas phase and in solution. nih.gov

Structure-Property Relationship Studies through Computational Approaches

Computational approaches are instrumental in establishing structure-property relationships, including Quantitative Structure-Activity Relationships (QSAR) for biologically active molecules. For derivatives of this compound, computational methods can be used to calculate a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters.

These descriptors can then be correlated with experimentally determined properties, such as binding affinity to a biological target or a specific physicochemical property. For example, by systematically modifying the substituents on the 1,4-diazepane ring in silico and calculating their properties, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. Such models are invaluable in rational drug design, allowing for the prioritization of synthetic targets with the most promising predicted properties. Studies on related benzodiazepine (B76468) derivatives have successfully used QSAR to predict their biological activity. nih.govacademicjournals.orgherts.ac.uk

Applications of Ethyl 1,4 Diazepane 2 Carboxylate As a Synthetic Intermediate and Scaffold

Role in the Synthesis of Complex Organic Molecules

The diazepane core is a privileged scaffold found in numerous biologically active compounds. Ethyl 1,4-diazepane-2-carboxylate serves as a key starting material or intermediate for accessing these complex molecular architectures.

The presence of a stereocenter at the C2 position makes this compound an important chiral building block. bldpharm.comtcichemicals.com The asymmetric synthesis of diazepane derivatives is critical for developing stereochemically defined molecules, as a higher degree of saturation and the presence of chiral centers in drug candidates are often correlated with greater clinical success. nih.gov

Research has focused on developing robust asymmetric syntheses for substituted azepane and diazepane carboxylate derivatives. nih.gov For example, palladium-catalyzed asymmetric allylic alkylation has been successfully used to synthesize enantioenriched gem-disubstituted diazepanones with high yields and enantioselectivity (up to 95% ee). nih.gov Such methods highlight the importance of establishing stereocenters within the diazepane ring system. The use of chiral starting materials like this compound allows for the synthesis of complex targets, such as analogues of the FDA-approved drug suvorexant, which contains a stereodefined chiral center in its diazepane ring. nih.gov The development of new catalytic asymmetric strategies continues to expand the utility of such seven-membered heterocycles in medicinal chemistry. chemistryviews.org

Table 1: Examples of Asymmetric Synthesis Methods for Diazepane-Related Scaffolds

| Method | Key Features | Catalyst/Reagent | Reference |

| Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation | Synthesizes enantioenriched gem-disubstituted diazepanones. | Palladium with (S)-(CF₃)₃-t-BuPHOX ligand | nih.gov |

| Oxidative Cleavage of Aza-bicyclo[3.2.2]nonene | Simultaneously generates C2 and C5 substituents in a stereoselective manner for azepane carboxylates. | Oxidizing agents | nih.gov |

| One-Pot Enantioselective Route to Tetrahydro-1,4-benzodiazepin-2-ones | Organocatalyzed Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. | Quinine-derived urea (B33335) catalyst (epi-quinine derived urea) | chemistryviews.org |

The diazepane ring of this compound is an excellent template for constructing fused polycyclic heterocyclic systems. nih.gov Such fused systems are of significant interest due to their diverse biological activities. ktu.edu Synthetic strategies often involve the functionalization of the diazepane nitrogen atoms followed by intramolecular cyclization reactions.

A general approach involves treating precursor molecules like ethyl 1H-indole-2-carboxylates with reagents that introduce a reactive side chain, which then undergoes ring-opening and direct cyclization with an amine to form the fused diazepinone system. ktu.edu For instance, pyrazole- and indole-fused tetrahydro-1,4-diazepinones have been synthesized using a two-step approach where an initial N-alkylation is followed by an amine-induced oxirane ring-opening and subsequent cyclization. ktu.eduktu.edu These reactions demonstrate how the diazepane scaffold can be integrated into larger, more complex heterocyclic structures, such as tetrahydro nih.govktu.edudiazepino[1,2-a]indol-1-ones. ktu.edu The resulting fused compounds often exhibit well-defined structures confirmed by NMR spectroscopy and other analytical methods. ktu.edu

Development of Novel Ligands for Catalysis

The structural framework of this compound, containing two nitrogen donor atoms and an oxygen atom in the carboxylate group, makes it an attractive scaffold for designing multidentate ligands for catalysis. The nitrogen atoms of the diazepane ring can be readily functionalized to introduce additional coordinating groups, thereby creating ligands with specific geometries and electronic properties tailored for complexing with various metal ions.

This design approach is analogous to the development of ligands from other heterocyclic building blocks, such as ethyl 1,2,4-triazine-3-carboxylate, which has been used to synthesize ligands for separating metal ions in nuclear reprocessing. nih.gov By modifying the N1 and N4 positions of the diazepane ring with pyridyl, carboxyl, or other coordinating moieties, it is possible to create chiral or achiral ligands. These ligands could find applications in various catalytic transformations, including asymmetric hydrogenations, cross-coupling reactions, and oxidation reactions, where the ligand's structure can influence both the reactivity and selectivity of the metal catalyst.

Scaffold for Combinatorial Chemistry and Library Synthesis (Focus on Chemical Diversity)

In modern drug discovery and materials science, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. This compound is an ideal scaffold for combinatorial chemistry due to its multiple points of diversification. nih.gov The scaffold offers at least three distinct positions for chemical modification: the two nitrogen atoms (N1 and N4) and the C2-carboxylate group.

N1 and N4 Positions: These secondary amine positions can be functionalized through reactions such as acylation, alkylation, arylation, and sulfonylation, allowing for the introduction of a wide variety of substituents.

C2-Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to form amides or different esters. Alternatively, the ester can be reduced to a primary alcohol, providing another point for further functionalization.

This multi-directional derivatization capability allows for the creation of large and chemically diverse libraries of diazepane-based compounds from a single, common intermediate. nih.gov The exploration of this chemical space can lead to the discovery of molecules with novel properties.

Table 2: Potential Diversification of the this compound Scaffold

| Position of Modification | Type of Reaction | Example Reagents | Resulting Functional Group |

| N1 and/or N4 | Acylation | Acetyl chloride, Benzoyl chloride | Amide |

| N1 and/or N4 | Alkylation | Benzyl bromide, Methyl iodide | Tertiary Amine |

| N1 and/or N4 | Reductive Amination | Aldehydes/Ketones with a reducing agent | Tertiary Amine |

| N1 and/or N4 | Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide |

| C2-Carboxylate | Hydrolysis then Amidation | NaOH then an amine (e.g., Aniline) with EDC/HOBt | Carboxamide |

| C2-Carboxylate | Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| C2-Carboxylate | Transesterification | Benzyl alcohol with a catalyst | Different Ester |

Design and Synthesis of Mechanistic Probes for Chemical Biology (Excluding Clinical Studies)

Mechanistic probes are essential tools in chemical biology for interrogating biological pathways and understanding the function of proteins and other biomolecules. The this compound scaffold can be used to design and synthesize such probes. researchgate.net By attaching specific functionalities, the diazepane core can be transformed into a molecule designed to interact with a particular biological target.

For example, a known pharmacophore could be attached to the N1 or N4 position to direct the molecule to a specific enzyme's active site. Simultaneously, a reporter group, such as a fluorophore or a biotin (B1667282) tag, could be installed at the C2 position (after modification of the carboxylate). Such a design would allow for the visualization or isolation of the target protein. This strategy is used in the rational design of new chemical entities, where a core skeleton is modified to enhance a specific activity or to probe a biological mechanism. researchgate.netnih.gov The diazepane scaffold provides a stable and synthetically tractable platform for arranging these functional elements in three-dimensional space to create highly specific chemical probes.

Applications in Materials Science (e.g., as a monomer, supramolecular assembly components)

The application of this compound and its derivatives extends into materials science. The molecule's functional groups make it a candidate for use as a monomer in the synthesis of novel polymers. For instance, after converting the ester to a carboxylic acid, the resulting amino acid-like monomer could undergo polycondensation reactions with a suitable diol or diamine to form new polyamides or polyesters. The two secondary amines also offer sites for polymerization, potentially leading to the formation of cross-linked networks or unique polymer architectures.

Furthermore, the diazepane scaffold is well-suited for creating components for supramolecular assemblies. mdpi.com The N-H groups of the diazepane ring are effective hydrogen bond donors, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. These features can be exploited to direct the self-assembly of molecules into ordered, non-covalent structures like one-dimensional chains or more complex networks. researchgate.net By functionalizing the scaffold with groups known to participate in specific non-covalent interactions (e.g., π-stacking via aromatic substituents), it is possible to design building blocks for functional materials, such as gels, liquid crystals, or porous frameworks analogous to covalent organic frameworks (COFs). ossila.com

Advanced Analytical Methodologies for Research Scale Characterization

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are the cornerstone of analytical chemistry, providing robust platforms for the separation and quantification of individual components within a mixture. For a compound such as ethyl 1,4-diazepane-2-carboxylate, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for diazepane derivatives. researchgate.net Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for separating such compounds. The separation is typically achieved on columns like C8 or C18. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic modifiers like acetonitrile (B52724) and methanol (B129727). researchgate.netnih.govnih.gov The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. nih.gov Detection is commonly performed using UV-Vis spectroscopy, often with a photodiode array (PDA) detector to obtain spectral information, or more selectively and sensitively with mass spectrometry (MS). researchgate.netresearchgate.net

Due to the chiral center at the C2 position of the diazepane ring, this compound can exist as enantiomers. The separation of these stereoisomers is critical as they may exhibit different pharmacological activities. Chiral HPLC, employing a chiral stationary phase (CSP), is the primary method for this purpose. For structurally similar benzodiazepines, which are also chiral due to their non-planar seven-membered ring, low-temperature HPLC on a Whelk-O1 CSP has been shown to separate conformational enantiomers. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some diazepane derivatives can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. researchgate.net For instance, the conversion of polar functional groups to their trimethylsilyl (B98337) derivatives is a common practice. researchgate.net In GC, the sample is vaporized and separated on a capillary column, such as one coated with a polysiloxane stationary phase like OV-17. nih.gov Detection is often carried out using a flame ionization detector (FID) or, for higher sensitivity and structural information, a mass spectrometer (MS). researchgate.netnih.gov Electron-capture detection (ECD) has also been used for the sensitive analysis of benzodiazepines. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC, particularly for chiral separations. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com This technique offers the advantages of high efficiency, fast analysis times, and reduced use of organic solvents compared to normal-phase HPLC. chromatographyonline.comyoutube.com For the separation of enantiomers, SFC is often coupled with chiral stationary phases, similar to those used in chiral HPLC. chromatographyonline.comnih.gov The addition of co-solvents like methanol can be used to modify the polarity of the mobile phase and optimize the separation. nih.gov

Table 1: Exemplary Chromatographic Conditions for the Analysis of Diazepane Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| HPLC | Reversed-phase C8 | Acetonitrile, Methanol, 0.05 M Ammonium Acetate | UV-Vis (PDA) | Purity, Quantification | researchgate.netnih.gov |

| Chiral HPLC | Whelk-O1 | Not Specified | Not Specified | Enantiomer Separation | nih.gov |

| GC | 3% OV-17 | Nitrogen | Electron Capture (ECD) | Quantification | nih.gov |

| SFC | Chiral (e.g., tris(3,5-dimethylphenylcarbamate) derivative of amylose) | Supercritical CO₂ with Methanol co-solvent | MS | Chiral Separation | nih.gov |

Electrophoretic Methods for Separation Science

Electrophoretic techniques separate molecules based on their differential migration in an electric field, offering an alternative and often complementary approach to chromatography. For compounds like this compound, which possess ionizable amine groups, these methods can be particularly effective.

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires only minute sample volumes. nih.gov Various modes of CE can be employed for the analysis of diazepane derivatives. Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. The use of a buffer, such as a boric acid solution, at a specific pH is crucial for controlling the charge of the analyte and the electroosmotic flow. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral molecules. This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer to form micelles. nih.govnycu.edu.tw The partitioning of the analyte between the aqueous buffer and the pseudo-stationary micellar phase facilitates the separation. nycu.edu.tw For enhancing the sensitivity of CE methods, on-line concentration techniques like sweeping can be employed. nycu.edu.tw

Non-Aqueous Capillary Electrophoresis (NACE) can be advantageous for separating hydrophobic compounds that have limited solubility in aqueous buffers. nycu.edu.tw By using organic solvents like methanol and acetonitrile as the separation medium, improved selectivity can be achieved for certain analytes. nycu.edu.tw

Table 2: Illustrative Capillary Electrophoresis Conditions for Benzodiazepine (B76468) Separation

| Technique | Buffer/Running Electrolyte | Separation Principle | Application | Reference |

| CZE | Boric acid solution (pH 9.2) with 2% dextran (B179266) sulfate and 20 mM SDS | Separation based on electrophoretic mobility in a polymer and micellar solution. | Separation of multiple benzodiazepines. | nih.gov |

| MEKC | 30 mM SDS, 10 mM sodium tetraborate, 15% MeOH (pH 8.8) | Differential partitioning between aqueous buffer and micelles. | Analysis of benzodiazepines in urine. | mdpi.com |

| NACE | Methanol-acetonitrile (95:5) with 450mM Oxalic acid and 2.5mM Triethylamine (B128534) | Separation in a non-aqueous medium for hydrophobic compounds. | Separation of eight benzodiazepine drugs. | nycu.edu.tw |

On-Line Spectroscopic Techniques Coupled with Separation Methods

To gain definitive structural information and enhance analytical specificity, separation techniques are frequently coupled with powerful spectroscopic detectors in what are known as hyphenated techniques.

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. researchgate.net Following separation by HPLC, the analyte is introduced into the mass spectrometer, which provides information on its molecular weight and fragmentation pattern, enabling unambiguous identification. For complex matrices, tandem mass spectrometry (LC-MS/MS) can be used to further increase selectivity and sensitivity. researchgate.net

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the high separation efficiency of GC with the detection power of MS. researchgate.net It is considered a reference method for the identification and quantification of many compounds, including benzodiazepine derivatives. researchgate.net The use of isotopically labeled internal standards in GC-MS can lead to highly accurate and precise quantitative results. researchgate.net

The hyphenation of Capillary Electrophoresis with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the specificity of MS detection. This technique is particularly useful for the analysis of small sample volumes and can provide low limits of detection. mdpi.com

While less common, the coupling of liquid chromatography with other spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (LC-FTIR) and Nuclear Magnetic Resonance (LC-NMR) can provide valuable structural information. LC-FTIR can identify specific functional groups present in the molecule, while LC-NMR can provide detailed insights into the molecular structure of the separated compounds. researchgate.net

Historical Context, Current Research Trends, and Future Perspectives

Evolution of Diazepane Chemistry and its Broader Significance

The history of diazepane chemistry is intrinsically linked to the development of benzodiazepines, a class of psychoactive drugs that gained immense popularity in the mid-20th century. The journey began in the 1950s when chemist Leo Sternbach, working for Hoffmann-La Roche, was tasked with finding a safer alternative to barbiturates, which were associated with a high risk of abuse and dependence. ukessays.comnih.gov This research led to the serendipitous discovery of chlordiazepoxide (Librium) in 1955, the first clinically used benzodiazepine (B76468), which was marketed in 1960. ukessays.comnih.gov

The success of Librium spurred further research into related seven-membered heterocyclic compounds. In 1963, an even more potent benzodiazepine, diazepam (Valium), was introduced. nih.gov Diazepam quickly surpassed its predecessor in sales and became one of the most prescribed medications in the United States for over a decade. ukessays.comwikipedia.org The core of these molecules is a diazepine (B8756704) ring, and their mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). nih.govwikipedia.org

The extensive research into benzodiazepines paved the way for the exploration of their saturated counterparts, the diazepanes. The knowledge gained from the synthesis and pharmacological evaluation of benzodiazepines provided a solid foundation for investigating diazepane-based structures. The focus on diazepanes was driven by the quest for novel therapeutic agents with potentially different pharmacological profiles, improved safety, and reduced side effects compared to their unsaturated relatives.

Contemporary Challenges and Emerging Research Directions in Diazepane Chemistry

While the foundational chemistry of diazepanes is well-established, contemporary research continues to address several challenges and explore new frontiers. A primary challenge lies in the stereoselective synthesis of substituted diazepanes. The seven-membered ring of diazepane is conformationally flexible, and controlling the stereochemistry at multiple centers is a complex task. The development of efficient and scalable enantioselective synthetic routes remains an active area of investigation.

Emerging research directions are increasingly focused on the application of diazepane scaffolds in areas beyond the central nervous system. Researchers are exploring their potential as antiviral, anticancer, and antimicrobial agents. The diverse biological activities exhibited by various diazepine derivatives, such as their interaction with TRPV1 receptors for analgesic effects, provide a rationale for investigating their saturated analogs in these new therapeutic contexts. nih.gov

Furthermore, there is a growing interest in the development of diazepane-based probes and ligands for studying biological systems. The ability to functionalize the diazepane ring at specific positions allows for the attachment of fluorescent tags or other reporter groups, facilitating their use in chemical biology and drug discovery.

Potential for Novel Synthetic Methodologies and Chemical Transformations

The synthesis of diazepane derivatives continues to evolve with the advent of new synthetic methodologies. Modern catalytic systems, including transition-metal catalysis and organocatalysis, are being employed to achieve more efficient and selective transformations of the diazepane core. These methods offer advantages in terms of milder reaction conditions, higher yields, and improved stereocontrol.

The functionalization of the diazepane ring at various positions is a key area of research. For instance, the alkylation of the nitrogen atoms or the introduction of substituents onto the carbon backbone can lead to a diverse range of analogs with unique properties. nih.gov The development of novel cyclization strategies to construct the diazepine ring system is also an ongoing effort, aiming for more convergent and atom-economical routes.

The strategic placement of functional groups, such as the ethoxycarbonyl group in ethyl 1,4-diazepane-2-carboxylate, provides a handle for a variety of chemical transformations. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the corresponding alcohol, opening up further avenues for derivatization.

Future Prospects for this compound as a Versatile Chemical Synthon

This compound holds significant promise as a versatile chemical synthon for the construction of more complex molecules. Its bifunctional nature, with two secondary amine groups and an ester moiety, allows for selective chemical modifications. This makes it an attractive building block in combinatorial chemistry and library synthesis for drug discovery programs.

The future prospects for this compound lie in its potential to serve as a scaffold for generating novel classes of therapeutic agents. By systematically modifying the structure of this compound, researchers can explore a wide chemical space and screen for new biological activities. Its utility as an intermediate is highlighted by the general interest in disubstituted building blocks that allow for selective transformations, paving the way for a variety of derivatives. mdpi.com

As our understanding of the structure-activity relationships of diazepane-containing molecules deepens, the importance of key synthons like this compound will undoubtedly grow. Its role in the synthesis of targeted therapies and specialized chemical probes is expected to expand, contributing to advancements in both medicine and chemical biology.

Q & A

How is the crystal structure of ethyl 1,4-diazepane-2-carboxylate determined experimentally?

Answer:

The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD). Key steps include:

- Data collection : A Bruker Kappa APEXII CCD diffractometer is employed with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Data are processed with absorption corrections (e.g., SADABS) to account for experimental artifacts .

- Structure solution : The SHELX suite (SHELXS/SHELXD) is used for phase determination via direct methods. For refinement, SHELXL applies full-matrix least-squares optimization, treating hydrogen atoms with mixed constraints (riding model for CH groups and free refinement for NH/O-H) .

- Validation : The R-factor (e.g., R = 0.052) and data-to-parameter ratio (e.g., 20.3) ensure reliability. Software like OLEX2 integrates SHELX refinements and generates ORTEP diagrams for visualization .

How do conformational differences in this compound impact its molecular interactions?

Answer:

In asymmetric units, two independent molecules exhibit distinct conformations:

- Ring puckering : The diazepane ring adopts a chair conformation quantified by Cremer-Pople parameters (Q₂ = 0.382 Å, Q₃ = 0.678 Å, φ₂ = 180.4°), deviating from planarity due to steric and electronic effects .

- Ethoxycarbonyl groups : Torsion angles (C–C–O–C = −179.0° vs. 73.2°) reflect rotational flexibility, influencing hydrogen-bonding networks. For example, N–H⋯O interactions form S(5) and R₂²(10) motifs, critical for crystal packing .

- Implications : Conformational heterogeneity may affect solubility, reactivity, and binding in biological systems.

What strategies are recommended for synthesizing this compound derivatives?

Answer:

While direct synthesis data are limited, analogous diazepane syntheses suggest:

- Key steps :

- Optimization : Reaction conditions (solvent, catalyst, temperature) are tailored using Design of Experiments (DoE) to maximize yield and purity.

- Characterization : SCXRD and NMR validate regioselectivity and stereochemistry .

How can computational methods predict the reactivity of this compound?

Answer:

Advanced computational approaches include:

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) model solvation effects and conformational dynamics .

- Docking studies : Virtual screening against protein targets (e.g., enzymes) predicts binding affinities and guides SAR studies .

What are best practices for literature searches on this compound?

Answer:

Follow EPA’s structured strategy for 1,4-dioxane analogs (adapted for diazepanes):

Define objectives : Target physicochemical properties, environmental fate, and toxicity .

Database selection : Use SciFinder, Reaxys, and PubMed with CAS RNs and Boolean operators (e.g., "this compound AND synthesis").

Screening criteria : Prioritize peer-reviewed journals, avoiding non-peer-reviewed sources like .

Quality assessment : Cross-validate data with experimental results (e.g., melting points, spectral data) .

How are structural ambiguities resolved when multiple molecules exist in an asymmetric unit?

Answer:

For structures with two independent molecules: